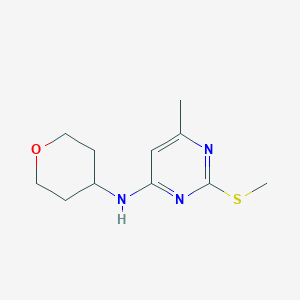

![molecular formula C10H13NO2 B6437078 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine CAS No. 2548992-28-3](/img/structure/B6437078.png)

2-methyl-6-[(oxetan-2-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methyl-6-[(oxetan-2-yl)methoxy]pyridine” is a chemical compound that has been used in the synthesis of orally bioavailable Enhancer of Zeste Homolog 2 (EZH2) inhibitors . It incorporates an sp3 hybridized carbon atom at the 7-position of the lactam moiety .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Mécanisme D'action

Target of Action

The primary target of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is part of the Polycomb Repressive Complex 2 (PRC2), which is responsible for methylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression of the associated genes .

Mode of Action

This compound interacts with EZH2, inhibiting its enzymatic activity . The compound binds to the EZH2 enzyme, making additional favorable contacts and maintaining favorable overall lipophilicity values . This interaction results in the inhibition of the methylation of H3K27, thereby preventing the transcriptional repression of the associated genes .

Biochemical Pathways

The inhibition of EZH2 by this compound affects the histone methylation pathway . Specifically, it prevents the methylation of H3K27, which is a key step in the repression of gene transcription. This can lead to the activation of previously repressed genes, affecting various downstream cellular processes .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized for oral bioavailability . The compound exhibits good metabolic stability and thermodynamic solubility . The calculated log D (clogD) values indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of EZH2 by this compound leads to changes in gene expression patterns . By preventing the methylation of H3K27, the compound can activate genes that were previously repressed. This can have various molecular and cellular effects, depending on the specific genes that are affected .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules can potentially interact with the compound, influencing its action .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine in laboratory experiments offers several advantages. For example, it is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, this compound is a stable compound, making it ideal for use in long-term experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not always possible to obtain a pure sample of this compound, and the compound can be difficult to work with due to its low solubility.

Orientations Futures

The potential future directions for 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine are numerous. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of this compound in drug development and other areas of synthetic chemistry. Additionally, research could be conducted to explore the potential of this compound as a starting material for the synthesis of other compounds. Finally, research could be conducted to explore the potential of this compound as a catalyst for other reactions.

Méthodes De Synthèse

2-methyl-6-[(oxetan-2-yl)methoxy]pyridine can be synthesized through a reaction of 2-methylpyridine with 2-oxetanone. This reaction is catalyzed by an acid such as hydrochloric acid, and the product is isolated by distillation. The reaction proceeds through the formation of an enamine intermediate, which is then cyclized to form the oxetane ring. The final product is purified by recrystallization.

Applications De Recherche Scientifique

2-methyl-6-[(oxetan-2-yl)methoxy]pyridine has been used in various scientific research applications, such as the synthesis of heterocyclic compounds, the study of enzyme inhibitors, and the development of drugs. It has also been used in the synthesis of a variety of compounds, including antibiotics, antifungal agents, and other pharmaceuticals. Additionally, this compound has been used as a starting material for the synthesis of other compounds, such as azo dyes and polymers.

Propriétés

IUPAC Name |

2-methyl-6-(oxetan-2-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-3-2-4-10(11-8)13-7-9-5-6-12-9/h2-4,9H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKDNPVEUJOPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC2CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6436997.png)

![9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine](/img/structure/B6436999.png)

![N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6437003.png)

![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6437011.png)

![1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one](/img/structure/B6437021.png)

![(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437029.png)

![1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B6437031.png)

![(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437033.png)

![(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437045.png)

![2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile](/img/structure/B6437057.png)

![2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine-5-carbonitrile](/img/structure/B6437069.png)

![5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6437073.png)

![4,6-dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6437094.png)